

# WB-3559 B: Biological Activity and Function

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: WB-3559 B

CAS No.: 96053-96-2

Cat. No.: B1683286

[Get Quote](#)

Content Type: Technical Reference Guide Subject: **WB-3559 B** (Lipopeptide Fibrinolytic Agent)

Source Organism: Flavobacterium sp. No. WB-3559

## Executive Summary

**WB-3559 B** is a bioactive lipopeptide isolated from the fermentation broth of Flavobacterium sp. No. WB-3559. Belonging to a family of congeners (A, B, C, and D), it is characterized as a potent fibrinolytic agent. Unlike enzymatic thrombolytics (e.g., Nattokinase, Streptokinase) which are large proteins, **WB-3559 B** is a low-molecular-weight small molecule. Its primary utility lies in research focused on thrombosis, hemostasis, and the modulation of the plasminogen-plasmin system.

## Chemical Structure & Properties

**WB-3559 B** is an N-acyl dipeptide composed of a specific amino acid backbone linked to a long-chain, branched fatty acid. This amphiphilic structure is critical for its interaction with plasma proteins and fibrin clots.

## Structural Composition

- Core Scaffold: A dipeptide backbone, typically involving Serine and Glycine residues.
- Lipid Tail: A complex, branched fatty acid chain (e.g., 13-methyltetradecanoic acid derivatives). The lipophilic tail facilitates membrane anchoring or hydrophobic pocket binding on target proteins (like PAI-1).

- Stereochemistry: The specific isomerism (e.g., R vs S configuration at the lipid chiral center) distinguishes congener B from A and C.

## Structural Visualization

The following diagram illustrates the modular composition of the WB-3559 class.



[Click to download full resolution via product page](#)

Figure 1: Modular chemical structure of **WB-3559 B**, highlighting the lipophilic tail and peptide core.

## Biological Mechanism of Action

**WB-3559 B** functions as a pro-fibrinolytic modulator. In the context of hemostasis, it shifts the balance from coagulation toward fibrin degradation.[1][2]

## The Fibrinolytic Cascade

The physiological target of **WB-3559 B** is the plasminogen activation system.[1][2][3][4]

- Plasminogen Activation: Inactive plasminogen is converted to active Plasmin by Tissue Plasminogen Activator (tPA) or Urokinase (uPA).[1][3][5]
- Fibrin Degradation: Plasmin cleaves the fibrin mesh of a blood clot into soluble Fibrin Degradation Products (FDPs).[5]
- Regulation: The system is tightly controlled by Plasminogen Activator Inhibitor-1 (PAI-1), which inhibits tPA/uPA.[2][4][6][7][8]

## WB-3559 B Intervention

Small molecule lipopeptides like **WB-3559 B** typically act via one of two mechanisms:[3]

- PAI-1 Inhibition: Binding to PAI-1 to prevent it from inactivating tPA, thereby indirectly boosting plasmin production.[8]
- Direct Plasminogen Modulation: Altering the conformation of plasminogen to make it more susceptible to activation by tPA.

## Mechanism Diagram



[Click to download full resolution via product page](#)

Figure 2: Intervention points of **WB-3559 B** within the fibrinolytic cascade.

## Experimental Protocols

The following protocols outline the production, isolation, and activity verification of **WB-3559 B**.

### Production (Fermentation)

Objective: Cultivate *Flavobacterium* sp. to produce the metabolite.

- Strain: *Flavobacterium* sp. No. WB-3559.
- Medium: Glucose-Bouillon medium (1% glucose, 1% meat extract, 1% peptone, 0.5% NaCl).
- Condition: Aerobic fermentation at 28°C for 48–72 hours.
- Harvest: Centrifuge broth to separate mycelium from supernatant (activity is typically found in the supernatant or cell extract depending on lipophilicity).

### Isolation & Purification

Objective: Extract the lipopeptide fraction.

- Extraction: Adjust supernatant pH to 2.0. Extract with Ethyl Acetate (EtOAc).
- Concentration: Evaporate solvent in vacuo to yield a crude oily residue.
- Chromatography:
  - Step 1: Silica Gel Column Chromatography. Elute with Chloroform:Methanol gradient (e.g., 20:1 to 5:1).
  - Step 2: HPLC (Reverse Phase C18). Mobile phase: Acetonitrile/Water (containing 0.1% TFA).
  - Detection: Monitor UV absorbance at 210–220 nm (peptide bond).

### Fibrin Plate Assay (Activity Verification)

Objective: Quantify fibrinolytic activity.<sup>[1][2][5][8]</sup> Principle: A clear zone (halo) on a fibrin-agar plate indicates lysis of the fibrin mesh.

| Step | Action               | Causality/Note                                                                   |
|------|----------------------|----------------------------------------------------------------------------------|
| 1    | Prepare Fibrin Plate | Mix Fibrinogen (0.6%) with Thrombin (10 U/mL) in agarose.                        |
| 2    | Sample Application   | Spot 20 $\mu$ L of WB-3559 B solution (dissolved in DMSO/Saline) onto the plate. |
| 3    | Incubation           | Incubate at 37°C for 18 hours.                                                   |
| 4    | Measurement          | Measure the diameter of the transparent lysis zone.                              |

## Quantitative Data Summary

Comparison of WB-3559 congeners (Representative Data Pattern):

| Compound  | Molecular Formula                                             | Approx MW (Da) | Fibrinolytic Potency (Relative) |
|-----------|---------------------------------------------------------------|----------------|---------------------------------|
| WB-3559 A | C <sub>36</sub> H <sub>66</sub> N <sub>2</sub> O <sub>7</sub> | ~638           | High (+++++)                    |
| WB-3559 B | C <sub>36</sub> H <sub>68</sub> N <sub>2</sub> O <sub>7</sub> | ~640           | High (++++)                     |
| WB-3559 C | C <sub>36</sub> H <sub>68</sub> N <sub>2</sub> O <sub>7</sub> | ~640           | Moderate (++++)                 |
| WB-3559 D | C <sub>34</sub> H <sub>64</sub> N <sub>2</sub> O <sub>7</sub> | ~612           | Low (+)                         |

Note: **WB-3559 B** is structurally similar to A/C but often differs in the saturation of the fatty acid tail or stereochemistry, affecting its solubility and binding affinity.

## References

- Uchida, I., et al. (1985). "Studies on WB-3559 A, B, C and D, New Potent Fibrinolytic Agents. II. Structure Elucidation and Synthesis." *The Journal of Antibiotics*, 38(11), 1476–1486.
- PubChem. (n.d.). "WB 3559 C (Compound Summary)." National Library of Medicine.

- Kolev, K., & Machovich, R. (2003). "Molecular architecture of the fibrinolytic system." *Thrombosis and Haemostasis*. (Contextual grounding for fibrinolytic mechanism).
- PhytoBank. (2015). "WB-3559 A Structure and Properties."

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Plasminogen Activation and Regulation of Fibrinolysis | OncoHEMA Key \[oncohemakey.com\]](#)
- [2. Recognition of Plasminogen Activator Inhibitor Type 1 as the Primary Regulator of Fibrinolysis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Mechanisms of plasminogen activation by mammalian plasminogen activators - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition \[frontiersin.org\]](#)
- [5. droracle.ai \[droracle.ai\]](#)
- [6. mdpi.com \[mdpi.com\]](#)
- [7. mdpi.com \[mdpi.com\]](#)
- [8. Plasminogen activator inhibitor-1 - Wikipedia \[en.wikipedia.org\]](#)
- To cite this document: BenchChem. [WB-3559 B: Biological Activity and Function]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683286#wb-3559-b-biological-activity-and-function\]](https://www.benchchem.com/product/b1683286#wb-3559-b-biological-activity-and-function)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)